molecular formula C14H21NO3 B8697171 4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide CAS No. 146978-52-1

4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide

Cat. No. B8697171
Key on ui cas rn: 146978-52-1
M. Wt: 251.32 g/mol
InChI Key: UGPRLYCCVCFYGT-UHFFFAOYSA-N
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Patent
US05488160

Procedure details

The combined filtrate (about 1260 mL), containing 4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide, is treated at room temperature under nitrogen while stirring with 2-aminoethanol (43.1 g, 42.6 mL) added dropwise over a 5 minute period. The reaction mixture is then heated at 78°-85° for 5 hours. The heat source is removed and water (400 mL) is added slowly over a period of 30 minutes. The stirred slurry is cooled to room temperature and stirring at room temperature is continued for 16 hours. The suspension is cooled to 5° C. and filtered. The resulting solid is washed with xylenes and dried in a vacuum oven at 40°-45° C. for 48 hours to obtain 4-hydroxy-3-methoxy-N,N-bis(1-methylethyl)benzamide; 1H-NMR (CDCl3): δ1.10-1.50 (m, 12H), 3.62-3.80 (m, 2H), 3.82 (s, 3H), 6.42-6.70 (m, 1H), 6.72-6.88 (m, 3H).
Quantity
42.6 mL
Type
reactant
Reaction Step One
Name
4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
filtrate
Quantity
1260 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([N:11]([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])=[O:10])=[CH:7][C:6]=1[O:20][CH3:21])(=O)C.NCCO>>[OH:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([N:11]([CH:12]([CH3:13])[CH3:14])[CH:15]([CH3:17])[CH3:16])=[O:10])=[CH:7][C:6]=1[O:20][CH3:21]

Inputs

Step One
Name
Quantity
42.6 mL
Type
reactant
Smiles
NCCO
Step Two
Name
4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)N(C(C)C)C(C)C)C=C1)OC
Name
filtrate
Quantity
1260 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated at room temperature under nitrogen
ADDITION
Type
ADDITION
Details
added dropwise over a 5 minute period
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated at 78°-85° for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The heat source is removed
ADDITION
Type
ADDITION
Details
water (400 mL) is added slowly over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid is washed with xylenes
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40°-45° C. for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)N(C(C)C)C(C)C)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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